molecular formula C24H24N2O2S B2522034 3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207008-02-3

3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2522034
CAS RN: 1207008-02-3
M. Wt: 404.53
InChI Key: YQZSSKNGXIQCGO-UHFFFAOYSA-N
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Description

The compound "3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a derivative of thieno[3,2-d]pyrimidin-4(3H)-one, which is a heterocyclic compound. This class of compounds has been extensively studied due to their potential pharmacological activities. The presence of tert-butyl and methoxyphenyl groups suggests modifications intended to enhance the compound's properties, such as solubility, stability, or biological activity.

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives has been reported in the literature. For instance, the synthesis of 3-amino-2-mercapto-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives involves the reaction of starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, followed by coupling with aromatic aldehydes to afford Schiff base compounds . Although the specific synthesis of the compound is not detailed, similar synthetic strategies could be employed, involving the construction of the thienopyrimidine core followed by functionalization at the appropriate positions.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thienopyrimidine core, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This core is often modified with various substituents that can influence the compound's conformation and intermolecular interactions. For example, the presence of tert-butyl and methoxy groups can introduce steric hindrance and electron-donating effects, respectively .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can participate in various chemical reactions, including hydrogen bonding, which is crucial for their biological activity. For instance, hydrogen-bonded chains of rings have been observed in closely related compounds, indicating that minor changes in substituents can significantly affect the hydrogen-bonded structures . These interactions are essential for the binding of such compounds to biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The introduction of tert-butyl and methoxy groups can increase lipophilicity, which may improve membrane permeability and oral absorption . The intramolecular hydrogen bonding observed in some derivatives can also affect solubility and stability . These properties are critical when considering the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Scientific Research Applications

Synthesis and Anti-inflammatory Activities

A study by Ikuta et al. (1987) synthesized a series of compounds with structures similar to the specified chemical, demonstrating potential anti-inflammatory and analgesic activities, along with dual inhibitory actions on prostaglandin and leukotriene synthesis. Some compounds exhibited comparable anti-inflammatory activities to known drugs, with reduced ulcerogenic effects, suggesting their utility in clinical applications for inflammatory disorders (Ikuta et al., 1987).

Antibacterial and Antifungal Activity

Kahveci et al. (2020) reported on the synthesis of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives, including structures closely related to the specified chemical. These compounds were evaluated for their antibacterial and antifungal activities against various strains of bacteria and fungi, revealing significant antifungal activity against Candida species, showcasing their potential as novel antimicrobial agents (Kahveci et al., 2020).

Corrosion Inhibition

Abdallah et al. (2018) synthesized pyridopyrimidinones derivatives, indicating compounds with functional groups akin to the specified chemical, and tested them as corrosion inhibitors for carbon steel in acidic media. These compounds exhibited excellent inhibition efficiency, suggesting their potential application in protecting industrial materials against corrosion (Abdallah et al., 2018).

Antimicrobial and Anti-inflammatory Agents

Tolba et al. (2018) focused on synthesizing new thieno[2,3-d]pyrimidine derivatives with anti-inflammatory and antimicrobial properties. These compounds demonstrated significant activity against bacteria, fungi, and inflammation, highlighting the therapeutic potential of such molecules in treating infections and inflammatory conditions (Tolba et al., 2018).

Eco-friendly Synthesis

Shi et al. (2018) presented a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, including compounds structurally related to the target molecule, through a catalytic four-component reaction. This method highlights an eco-friendly and efficient way to synthesize pharmacologically significant compounds, demonstrating the molecule's relevance in sustainable chemical processes (Shi et al., 2018).

Future Directions

The future directions for the study of this compound could involve further exploration of its biological activity and potential therapeutic applications. It could also involve the development of new synthetic methods and the study of its mechanism of action .

properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-24(2,3)18-9-5-16(6-10-18)13-26-15-25-21-20(14-29-22(21)23(26)27)17-7-11-19(28-4)12-8-17/h5-12,14-15H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSSKNGXIQCGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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